Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-
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Overview
Description
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butynyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- typically involves the reaction of 1-chloro-2-methylbenzene with 4-chloro-2-butyne in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, base, and reaction temperature are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with halogens or hydrogen.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Addition Reactions: Products include alkanes or alkenes depending on the degree of hydrogenation.
Oxidation Reactions: Products include ketones or carboxylic acids.
Scientific Research Applications
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as an electrophile, facilitating the formation of new chemical bonds. The benzene ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substituents.
Benzene, 1-butynyl-: Contains a butynyl group but lacks the chlorine substituent.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a butynyl group.
Uniqueness
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is unique due to the presence of both a 4-chloro-2-butynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84814-02-8 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-(4-chlorobut-2-ynoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H11ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,8-9H2,1H3 |
InChI Key |
JWOMRJUXDXNXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC#CCCl |
Origin of Product |
United States |
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